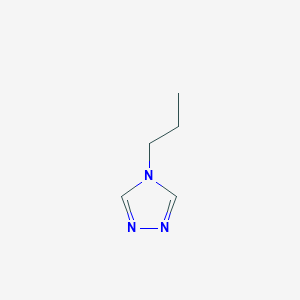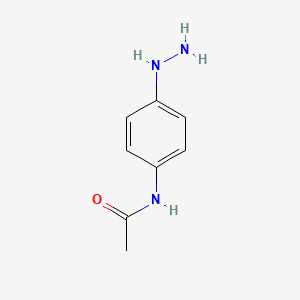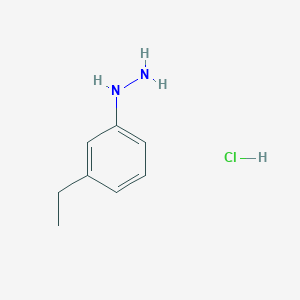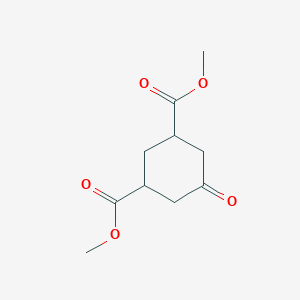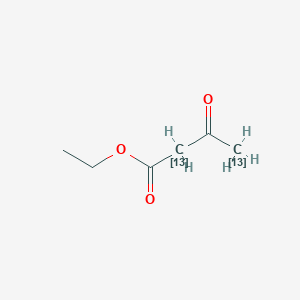
Ethyl acetoacetate-2,4-13C2
概要
説明
Ethyl acetoacetate-2,4-13C2 is the ethyl ester of acetoacetic acid . It is a colorless liquid and is widely used as a chemical intermediate in the production of a wide variety of compounds .
Synthesis Analysis
Ethyl acetoacetate is an extremely useful molecule that can be used to make ketones and other molecules . The synthesis involves the Claisen condensation of ethyl acetate . Two moles of ethyl acetate condense to form one mole each of ethyl acetoacetate and ethanol .Molecular Structure Analysis
The molecular structure of Ethyl acetoacetate-2,4-13C2 is represented by the linear formula: 13CH3CO13CH2CO2CH2CH3 .Chemical Reactions Analysis
Ethyl acetoacetate is often used in the acetoacetic ester synthesis similar to diethyl malonate in the malonic ester synthesis or the Knoevenagel condensation . It is also subject to keto-enol tautomerism .Physical And Chemical Properties Analysis
Ethyl acetoacetate-2,4-13C2 is a colorless liquid with a fruity odor . It has a refractive index of 1.419, a boiling point of 181 °C, a melting point of -43 °C, and a density of 1.045 g/mL at 25 °C .科学的研究の応用
Improving Biodiesel Properties
Ethyl acetoacetate has been studied as a potential bio-based diluent for improving the cold flow properties of biodiesel from waste cooking oil. The addition of ethyl acetoacetate was found to decrease the cold filter plugging point and pour point of biodiesel, indicating an improvement in its cold flow properties. This application is beneficial for biodiesel derived from sources with high saturated fatty acid content, which typically have poor cold flow properties. The findings suggest ethyl acetoacetate as an acceptable bio-based diluent for biodiesel application, fulfilling the ASTM D6751 standards for most parameters, including kinematic viscosity, acid value, and oxidative stability, with the exception of flash point at concentrations of 10vol% and above (Leichang Cao et al., 2014).
Catalysis and Organic Synthesis
Ethyl acetoacetate serves as a key reactant in enantioselective catalytic asymmetric hydrogenation reactions, evaluated in room temperature ionic liquids for its efficiency. This application showcases its role in producing compounds with high selectivity and facilitating easy recycling of the catalytic system (M. Berthod et al., 2004). Additionally, ethyl acetoacetate is utilized in metal-free arylation processes with hypervalent diaryliodonium salts, providing a clean and efficient method for synthesizing valuable compounds like antimalarial ELQ-300 under mild conditions (Andrii Monastyrskyi et al., 2015).
Antioxidant and Oxidative Stress Studies
Ethyl 2-methyl acetoacetate (EMA), a derivative of ethyl acetoacetate, has been identified as an allelochemical with inhibitory effects on the growth of the marine unicellular alga Phaeodactylum tricornutum. The study indicates that EMA exposure leads to oxidative damage and induces antioxidant responses in P. tricornutum, contributing to the understanding of EMA's inhibitory mechanism on algal growth and highlighting the oxidative stress and antioxidant defense mechanisms in marine organisms (Cuiyun Yang et al., 2011).
Safety And Hazards
将来の方向性
Ethyl acetoacetate is a building block in organic synthesis . Its use in the acetoacetic ester synthesis and the Knoevenagel condensation suggests potential for further applications in the synthesis of a wide variety of compounds .
Relevant Papers The paper titled “The keto–enol tautomerization of ethyl acetoacetate in choline ionic liquids: the role of cation and anion in switching the tautomeric equilibrium” discusses the role of the explicit treatment of four different choline-based ionic liquids in the tautomeric equilibrium of ethyl acetoacetate .
特性
IUPAC Name |
ethyl 3-oxo(2,4-13C2)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-NDLBAUGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2]C(=O)[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480001 | |
| Record name | Ethyl acetoacetate-2,4-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl acetoacetate-2,4-13C2 | |
CAS RN |
77504-74-6 | |
| Record name | Ethyl acetoacetate-2,4-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77504-74-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




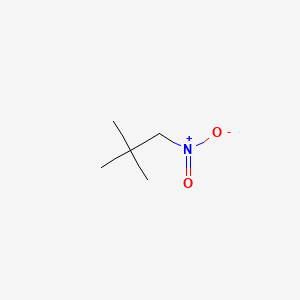


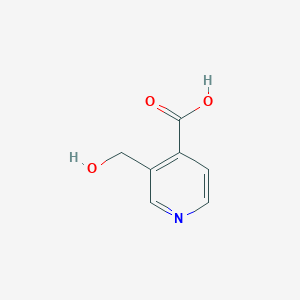
![2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1626737.png)
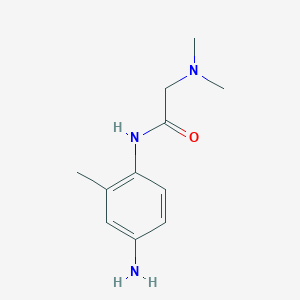

![5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine](/img/structure/B1626741.png)
